![molecular formula C7H5N3S2 B2709273 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-08-8](/img/structure/B2709273.png)
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the CAS Number: 338778-08-8. It has a molecular weight of 196.28 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.27 . It is a solid at room temperature . The melting point is between 126 - 128 degrees Celsius .科学的研究の応用
Antiviral Activities
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile and its derivatives have been extensively studied for their antiviral activities. Research shows that these compounds exhibit significant antiviral properties against a range of viruses. For instance, a study on the structural, topological, and vibrational properties of isothiazole derivatives, including compounds similar to this compound, highlighted their potential antiviral activities due to their ability to traverse biological membranes rapidly, which is attributed to their high polarity. This characteristic likely contributes to their elevated antiviral activity, especially in derivatives that undergo hydrolysis, enhancing their antiviral properties within cells (Romani, D., Márquez, M. J., Márquez, M., & Brandán, S., 2015).
Another study focused on the synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles, demonstrating broad antiviral spectrum against picornaviruses, providing evidence of the effectiveness of these compounds in inhibiting various human rhinovirus serotypes and enteroviruses (Cutrì, C. C., Garozzo, A., Siracusa, M., Castro, A., Tempera, G., Sarvà, M., & Guerrera, F., 2002).
Antimicrobial and Pharmacological Properties
Isothiazole derivatives have also been investigated for their antimicrobial and pharmacological properties. A study on the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives from isothiazole compounds revealed their antimicrobial activities, showing promising results against a range of microorganisms. This research indicates the potential of isothiazole derivatives in developing new antimicrobial agents (Popiołek, Ł., Dobosz, M., Chodkowska, A., Jagiełło-wójtowicz, E., Kosikowska, U., Malm, A., Mazur, L., & Rzączyńska, Z., 2011).
Antitumor Activity
Moreover, isothiazole derivatives have been explored for their antitumor activities. Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including those derived from isothiazole compounds, has demonstrated their potential in inhibiting tumor growth. This suggests the applicability of isothiazole derivatives in cancer treatment, opening new avenues for the development of anticancer drugs (Hu, G.-q., Hou, L.-l., Xie, S., & Huang, W.-l., 2008).
Synthesis of Heterocyclic Compounds
Isothiazole derivatives are also valuable in the synthesis of various heterocyclic compounds. A study described the one-pot transformation of cyano oxiranes into furo[3,2-c]isothiazole derivatives, showcasing the versatility of isothiazole compounds in organic synthesis. This process enables the development of compounds with potential cytotoxic, antiproliferative, and antibacterial activities, highlighting the significant role of isothiazole derivatives in medicinal chemistry and drug development (Bardasov, I. N., Golubev, R., Ershov, O. V., Kayukov, Ya. S., & Nasakin, O. E., 2011).
Safety and Hazards
特性
IUPAC Name |
3-(cyanomethylsulfanyl)-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c1-5-6(4-9)7(10-12-5)11-3-2-8/h3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZDVSVYWDQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)
![1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2709193.png)
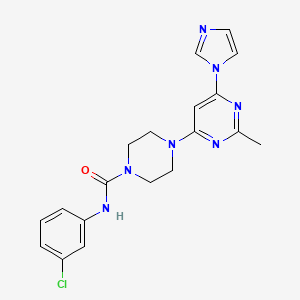
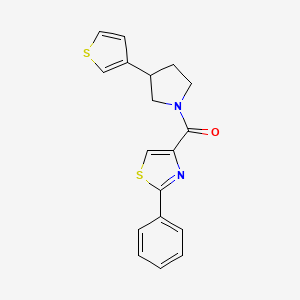
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)
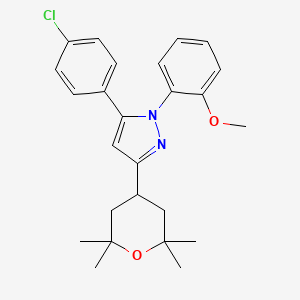
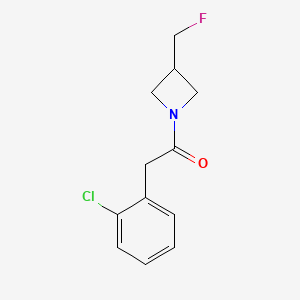
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

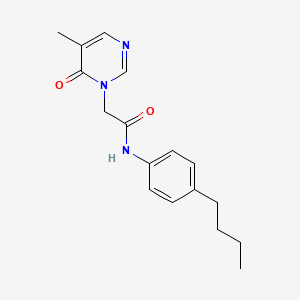
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)
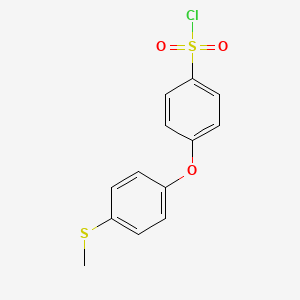
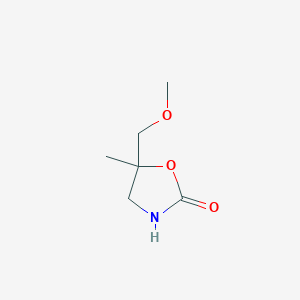
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)